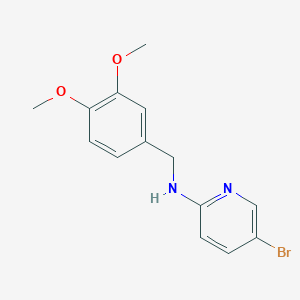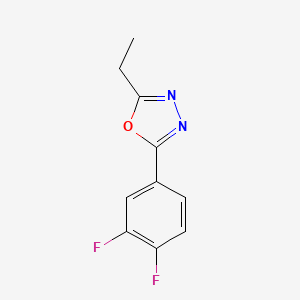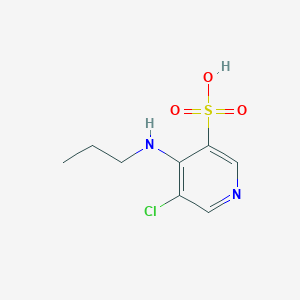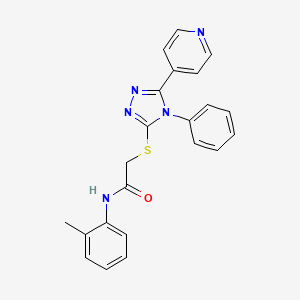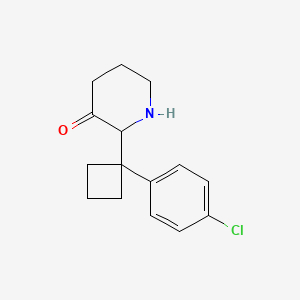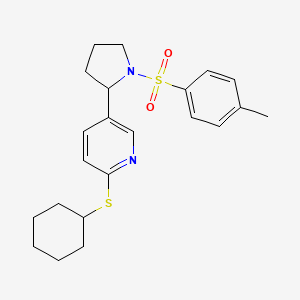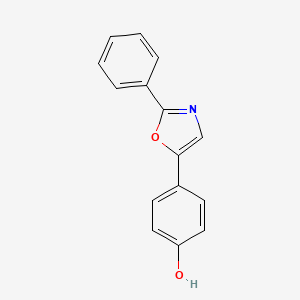
4-(2-Phenyloxazol-5-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenyloxazol-5-YL)phenol is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a phenol group
准备方法
The synthesis of 4-(2-Phenyloxazol-5-YL)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-phenyl-5-chloromethyl oxazole with phenol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the phenol group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4-(2-Phenyloxazol-5-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(2-Phenyloxazol-5-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Phenyloxazol-5-YL)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
4-(2-Phenyloxazol-5-YL)phenol can be compared with other oxazole derivatives such as 1,4-Bis(5-phenyl-2-oxazolyl)benzene and 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one . These compounds share similar structural features but differ in their chemical properties and applications. For example, 1,4-Bis(5-phenyl-2-oxazolyl)benzene is used as a fluorescent reagent, while 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one has applications in pH sensing and electropolymerization.
属性
CAS 编号 |
103656-71-9 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
4-(2-phenyl-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H |
InChI 键 |
QZQUIKWDGDUNEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)




